![molecular formula C33H27N3O4 B1258290 3-Phenylpropanoic acid [3-(4-cyanophenyl)-7-methyl-6,8-dioxo-2-[2-(2-pyridinyl)ethyl]-7-isoquinolinyl] ester](/img/structure/B1258290.png)
3-Phenylpropanoic acid [3-(4-cyanophenyl)-7-methyl-6,8-dioxo-2-[2-(2-pyridinyl)ethyl]-7-isoquinolinyl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenylpropanoic acid [3-(4-cyanophenyl)-7-methyl-6,8-dioxo-2-[2-(2-pyridinyl)ethyl]-7-isoquinolinyl] ester is an azaphilone.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Heck-Mediated Synthesis : A study by Pampín et al. (2003) described the Heck coupling reaction to synthesize [2-(2-styrylphenyl)ethyl]carbamic acid ethyl esters, which are structurally related to the 3-phenylpropanoic acid ester derivatives. This method is instrumental in synthesizing naphtho[2,1-f]isoquinolines, highlighting the potential for creating complex molecular structures (Pampín et al., 2003).
Thermal Gas-Phase Elimination : Al-Awadi et al. (2005) investigated the thermal gas-phase elimination kinetics of compounds like 3-phenylpropanoic acid, indicating the potential for understanding reaction pathways and stability of related compounds under high temperatures (Al-Awadi et al., 2005).
Photochemistry of Substituted Esters : The study by DeCosta and Pincock (1993) on the photochemistry of substituted 1-naphthylmethyl esters of 3-phenylpropanoic acid highlighted the formation of radical pairs and ion pairs upon photolysis, essential for understanding light-induced reactions in these compounds (DeCosta & Pincock, 1993).
Biological and Pharmacological Applications
Chemo-Enzymatic Synthesis : Zhao et al. (2014) reported on the chemo-enzymatic synthesis of (S)-3-hydroxy-3-phenylpropanoic acid, a related compound, demonstrating the potential for producing optically pure compounds, which is significant for pharmaceutical applications (Zhao et al., 2014).
Process Development and Scale-Up : A study by Banks et al. (2009) described a synthetic route for large-scale synthesis of compounds structurally related to 3-phenylpropanoic acid esters, indicating the feasibility of industrial-scale production for pharmaceutical use (Banks et al., 2009).
Antileishmanial Activity : Research by Maurya et al. (2009) on compounds derived from Tinospora sinensis, including esters structurally similar to 3-phenylpropanoic acid, showed potential antileishmanial activity, suggesting a possible role in developing treatments for parasitic infections (Maurya et al., 2009).
Eigenschaften
Produktname |
3-Phenylpropanoic acid [3-(4-cyanophenyl)-7-methyl-6,8-dioxo-2-[2-(2-pyridinyl)ethyl]-7-isoquinolinyl] ester |
|---|---|
Molekularformel |
C33H27N3O4 |
Molekulargewicht |
529.6 g/mol |
IUPAC-Name |
[3-(4-cyanophenyl)-7-methyl-6,8-dioxo-2-(2-pyridin-2-ylethyl)isoquinolin-7-yl] 3-phenylpropanoate |
InChI |
InChI=1S/C33H27N3O4/c1-33(40-31(38)15-12-23-7-3-2-4-8-23)30(37)20-26-19-29(25-13-10-24(21-34)11-14-25)36(22-28(26)32(33)39)18-16-27-9-5-6-17-35-27/h2-11,13-14,17,19-20,22H,12,15-16,18H2,1H3 |
InChI-Schlüssel |
WZURRFVQEXUPMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)C=C2C=C(N(C=C2C1=O)CCC3=CC=CC=N3)C4=CC=C(C=C4)C#N)OC(=O)CCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



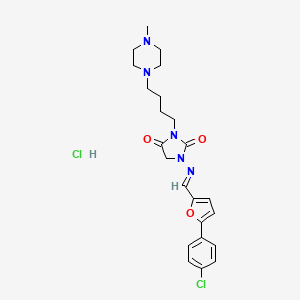


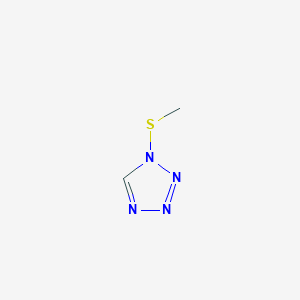
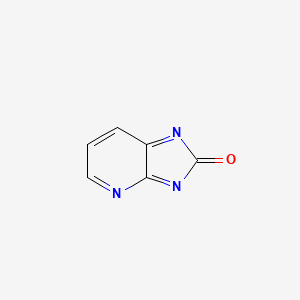

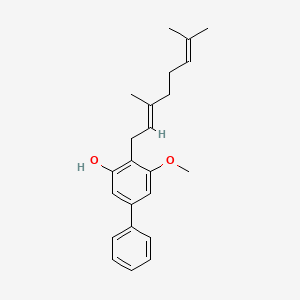

![4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid](/img/structure/B1258223.png)

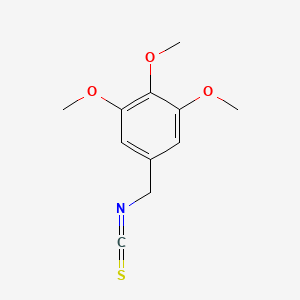
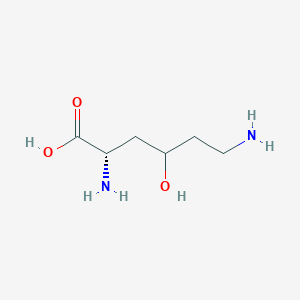
![1-Hexyl-3-[4-[[4-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]sulfamoyl]phenyl]urea](/img/structure/B1258229.png)
![L-Phenylalanine, N-[(2S)-2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-4-(2-thiazolyl)-](/img/structure/B1258230.png)